MAO‑A Inhibitory Potency and Isoform Selectivity Versus the Most Potent MAO‑B Inhibitor in the α‑Tetralone Series
In a head‑to‑head study of fifteen α‑tetralone derivatives against recombinant human MAO enzymes, 3-(((5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile (6‑(3‑cyanobenzyloxy)‑3,4‑dihydro‑2H‑naphthalen‑1‑one) was the most potent MAO‑A inhibitor, displaying an IC50 of 24 nM [1]. Its MAO‑B IC50 of 78 nM yields only 3.25‑fold selectivity for MAO‑A, a profile sharply distinct from the series' most potent MAO‑B inhibitor, 6‑(3‑iodobenzyloxy)‑3,4‑dihydro‑2H‑naphthalen‑1‑one, which exhibits an MAO‑B IC50 of 4.5 nM and 287‑fold selectivity over MAO‑A (MAO‑A IC50 ≈1.29 µM) [1].
| Evidence Dimension | MAO‑A inhibitory potency and selectivity |
|---|---|
| Target Compound Data | MAO‑A IC50 = 24 nM; MAO‑B IC50 = 78 nM; selectivity ratio (MAO‑B/MAO‑A) = 3.25‑fold |
| Comparator Or Baseline | 6‑(3‑iodobenzyloxy)‑3,4‑dihydro‑2H‑naphthalen‑1‑one: MAO‑B IC50 = 4.5 nM; MAO‑A IC50 ≈1,290 nM; selectivity ratio (MAO‑B/MAO‑A) = 287‑fold |
| Quantified Difference | MAO‑A IC50: 24 nM vs ≈1,290 nM (≈54‑fold greater potency for target); selectivity orientation inverted (MAO‑A‑preferred vs MAO‑B‑preferred) |
| Conditions | Recombinant human MAO‑A and MAO‑B; fluorometric assay using kynuramine as substrate (Bioorg Med Chem Lett 2014, 24, 2758‑2763) |
Why This Matters
The target compound is the most potent MAO‑A inhibitor in its chemotype, making it the preferred choice for studies requiring preferential MAO‑A inhibition without the profound MAO‑B bias of halogenated analogs.
- [1] Legoabe LJ, Petzer A, Petzer JP. α‑Tetralone derivatives as inhibitors of monoamine oxidase. Bioorg Med Chem Lett. 2014;24(12):2758‑2763. doi:10.1016/j.bmcl.2014.04.021 View Source
